
6,7-Dibromo-1,4-dihydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromo-1,4-dihydroanthracene is an organic compound with the molecular formula C14H10Br2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 6 and 7 positions of the anthracene ring system. This compound is often used as an intermediate in the synthesis of various acenes and acene derivatives, which have applications in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
6,7-Dibromo-1,4-dihydroanthracene can be synthesized through several methods. One common approach involves the bromination of 1,4-dihydroanthracene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
6,7-Dibromo-1,4-dihydroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 1,4-dihydroanthracene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 1,4-dihydroanthracene.
科学的研究の応用
6,7-Dibromo-1,4-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential mutagenic properties and interactions with biological systems.
Medicine: Studied for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
作用機序
The mechanism of action of 6,7-Dibromo-1,4-dihydroanthracene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation, which are crucial in its applications in organic electronics and materials science .
類似化合物との比較
Similar Compounds
9,10-Dibromoanthracene: Another brominated derivative of anthracene with bromine atoms at the 9 and 10 positions.
6,7-Dichloro-1,4-dihydroanthracene: A similar compound with chlorine atoms instead of bromine.
1,4-Dihydroanthracene: The parent compound without any halogen substituents.
Uniqueness
6,7-Dibromo-1,4-dihydroanthracene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical reactivity and physical properties. This positioning allows for selective functionalization and makes it a valuable intermediate in the synthesis of various advanced materials and compounds .
特性
CAS番号 |
117820-99-2 |
|---|---|
分子式 |
C₁₄H₁₀Br₂ |
分子量 |
338.04 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


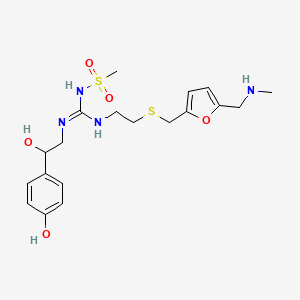
![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)
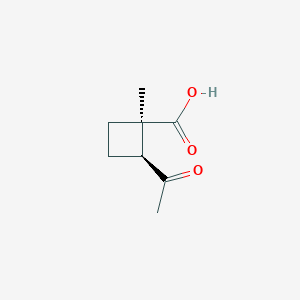
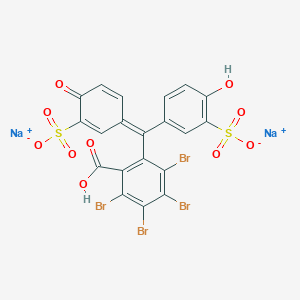
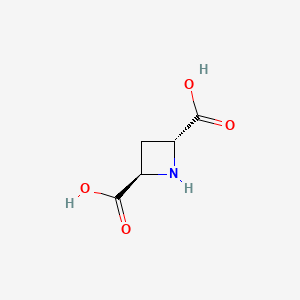
![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
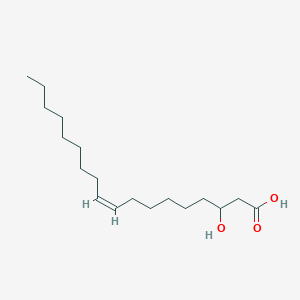
![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)

